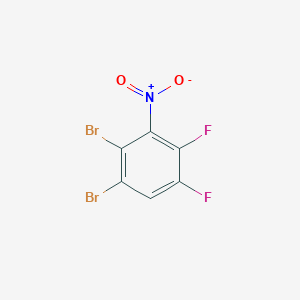

1,2-Dibromo-4,5-difluoro-3-nitrobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1,2-dibromo-4,5-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)5(10)6(4(2)8)11(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVCXRRZIUMPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278828 | |

| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-57-8 | |

| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1481-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dibromo-4,5-difluoro-3-nitrobenzene (CAS Number: 1481-57-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene, a halogenated nitroaromatic compound with significant potential as a versatile building block in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on its plausible synthesis, predicted reactivity based on analogous structures, and its potential applications in the development of complex organic molecules.

Chemical and Physical Properties

This compound is a polyhalogenated and nitrated aromatic compound. The presence of multiple electron-withdrawing groups on the benzene ring significantly influences its chemical reactivity, making it a valuable intermediate for various chemical transformations. The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1481-57-8 | [1][2][3] |

| Molecular Formula | C₆HBr₂F₂NO₂ | [1][2][3] |

| Molecular Weight | 316.88 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Purity | Typically available at ≥95% | [1] |

| Appearance | Not specified, likely a solid | N/A |

| InChI Key | QRVCXRRZIUMPII-UHFFFAOYSA-N | [1][3] |

Experimental Protocols

Proposed Synthesis: Nitration of 1,2-Dibromo-4,5-difluorobenzene

This protocol is based on a reported method for the nitration of 1,2-dibromo-4,5-difluorobenzene[4].

Materials:

-

1,2-Dibromo-4,5-difluorobenzene (CAS: 64695-78-9)

-

Fuming sulfuric acid (30% by mass)

-

Nitric acid (65%)

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, cool 8 mL of 30% fuming sulfuric acid to 5°C using an ice bath.

-

Slowly add 1.45 g of 65% nitric acid (equivalent to 15 mmol) to the cooled fuming sulfuric acid while stirring. Maintain the temperature below 10°C during the addition.

-

After the addition of nitric acid is complete, add 1,2-dibromo-4,5-difluorobenzene to the nitrating mixture portion-wise, ensuring the reaction temperature is maintained between 20-35°C.

-

Stir the reaction mixture vigorously at this temperature for 1.5 hours.

-

Upon completion of the reaction (monitored by TLC or GC), carefully pour the reaction mixture over crushed ice to quench the reaction.

-

The solid product, this compound, will precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Expected Yield: A yield of 94% has been reported for this reaction[4].

Reactivity and Potential Applications

This compound is a highly functionalized aromatic ring, making it an attractive starting material for the synthesis of more complex molecules. Its reactivity is dictated by the interplay of the bromo, fluoro, and nitro substituents.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group and two fluorine atoms activates the benzene ring towards nucleophilic aromatic substitution. The fluorine atoms, being good leaving groups in SNAr reactions, can be selectively displaced by various nucleophiles such as amines, alkoxides, and thiolates. This allows for the introduction of a wide range of functional groups onto the aromatic core[5][6].

Cross-Coupling Reactions

The two bromine atoms on the ring are excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings[5]. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular scaffolds.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation[5]. The resulting aniline derivative opens up further synthetic possibilities, such as diazotization followed by Sandmeyer reactions or the formation of amides and sulfonamides.

Hypothetical Application in the Synthesis of Bioactive Molecules

Given the reactivity profile, this compound is a promising precursor for the synthesis of biologically active compounds. For instance, it could be utilized in the synthesis of substituted benzothiazoles, a class of heterocyclic compounds known for a wide range of pharmacological activities[7][8]. A hypothetical synthetic pathway is outlined below.

Mandatory Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis and purification.

Logical Relationship of Potential Reactions

Caption: Potential synthetic transformations of the title compound.

Spectral Data

As of the latest literature search, specific spectral data (¹H NMR, ¹³C NMR, MS, IR) for this compound (CAS 1481-57-8) is not publicly available. However, data for the precursor, 1,2-dibromo-4,5-difluorobenzene (CAS 64695-78-9), is available and can be used for reaction monitoring and starting material characterization.

¹H NMR of 1,2-Dibromo-4,5-difluorobenzene: The ¹H NMR spectrum is expected to show a triplet in the aromatic region due to the coupling of the two equivalent protons with the two adjacent fluorine atoms[9][10].

¹³C NMR of 1,2-Dibromo-4,5-difluorobenzene: The proton-decoupled ¹³C NMR spectrum will be more complex due to C-F coupling. The carbon atoms bonded to fluorine will appear as doublets with large coupling constants, and other carbons will show smaller couplings to the fluorine atoms[11].

Mass Spectrum of 1,2-Dibromo-4,5-difluorobenzene: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms[12].

For this compound, one would expect the single aromatic proton to appear as a triplet in the ¹H NMR spectrum, likely shifted downfield due to the electron-withdrawing effect of the adjacent nitro group. The ¹³C NMR would become more complex with six distinct aromatic carbon signals, all showing coupling to the fluorine atoms. The mass spectrum would reflect the addition of a nitro group to the precursor's mass.

Safety Information

While a detailed toxicological profile is not available, based on the functional groups present, this compound should be handled with care.

General Hazards:

-

Halogenated aromatic compounds can be irritants to the skin, eyes, and respiratory tract[2].

-

Nitroaromatic compounds are often toxic and can be absorbed through the skin[13].

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

This technical guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in a suitably equipped facility, and all procedures should be assessed for safety before execution.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. aobchem.com [aobchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 64695-78-9 | 1,2-Dibromo-4,5-difluorobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2-Dibromo-4,5-difluorobenzene(64695-78-9) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 12. 1,2-Dibromo-4,5-difluorobenzene [webbook.nist.gov]

- 13. 1-Bromo-4,5-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 19261542 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene, a versatile building block in organic synthesis with potential applications in medicinal chemistry. This document details its characteristics, outlines a general synthetic pathway, and discusses its reactivity, supported by clear data presentation and visualizations.

Core Compound Properties

This compound is a polyhalogenated and nitrated aromatic compound. Its structure, featuring electron-withdrawing fluorine and nitro groups alongside bulky bromine atoms, imparts unique reactivity, making it a subject of interest for the synthesis of complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1481-57-8 | [1][2] |

| Molecular Formula | C₆HBr₂F₂NO₂ | [1][2] |

| Molecular Weight | 316.88 g/mol | - |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Experimental Protocols

General Experimental Protocol: Nitration of 1,2-dibromo-4,5-difluorobenzene

This protocol is a representative guideline and requires optimization for specific laboratory conditions.

Materials:

-

1,2-dibromo-4,5-difluorobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Beakers

-

Rotary evaporator

Procedure:

-

Cooling: In a round-bottom flask equipped with a magnetic stirrer, add a measured amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Formation of Nitrating Mixture: Slowly add a stoichiometric equivalent of concentrated nitric acid to the cooled sulfuric acid while stirring. Maintain the temperature below 10 °C during the addition.

-

Substrate Addition: Dissolve 1,2-dibromo-4,5-difluorobenzene in a minimal amount of a suitable solvent (if necessary) and add it dropwise to the nitrating mixture. The temperature should be carefully controlled and maintained between 0-10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified time to ensure complete nitration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with constant stirring. This will precipitate the crude product.

-

Work-up:

-

Filter the precipitated solid and wash it with cold water until the washings are neutral.

-

Alternatively, if the product is oily or does not precipitate cleanly, extract the mixture with an appropriate organic solvent.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Potential Applications

The chemical behavior of this compound is dictated by its substituents. The nitro and fluoro groups are strongly electron-withdrawing, making the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The bromine atoms can also participate in various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr):

The fluorine atoms are activated by the ortho- and para-directing effects of the nitro group, making them potential leaving groups in SₙAr reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to the aromatic ring. The high degree of substitution on the ring can lead to regioselective reactions.

Potential Signaling Pathway for SₙAr Reactions

Caption: Generalized pathway for nucleophilic aromatic substitution on the title compound.

Applications in Drug Development:

Polyhalogenated and nitrated aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability.[3] The nitro group can be readily reduced to an amine, providing a handle for further functionalization and the construction of more complex molecular architectures.

While specific applications of this compound in drug development are not widely documented, its structural motifs suggest its potential as a precursor for the synthesis of:

-

Kinase inhibitors: Many kinase inhibitors feature substituted aromatic cores.

-

Antiviral and antibacterial agents: The presence of halogens is a common feature in many antimicrobial compounds.

-

Central nervous system (CNS) active compounds: The lipophilicity imparted by the halogens can facilitate crossing the blood-brain barrier.

Spectroscopic Analysis

-

¹H NMR: A single proton signal would be expected in the aromatic region, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: Six distinct signals for the aromatic carbons would be anticipated, with their chemical shifts influenced by the attached substituents. The carbons bonded to bromine, fluorine, and the nitro group would show characteristic shifts and coupling patterns (in the case of fluorine).

-

¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms are expected.

-

FT-IR: Characteristic absorption bands for the C-NO₂ stretching (asymmetric and symmetric), C-Br stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations would be observed.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms.

This technical guide serves as a foundational resource for researchers interested in the properties and applications of this compound. Further experimental investigation is required to fully elucidate its physical properties and explore its potential in the development of novel chemical entities.

References

Synthesis Pathway for 1,2-Dibromo-4,5-difluoro-3-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthesis of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of multiple halogen substituents and a nitro group on the benzene ring makes this compound a versatile building block for introducing further functionalities through nucleophilic aromatic substitution and cross-coupling reactions. This document provides a comprehensive overview of a feasible synthesis pathway, including a detailed experimental protocol and relevant quantitative data.

Core Synthesis Strategy: Electrophilic Aromatic Nitration

The most direct and established method for the synthesis of this compound is through the electrophilic aromatic nitration of the readily available precursor, 1,2-Dibromo-4,5-difluorobenzene. This reaction introduces a nitro (-NO₂) group onto the aromatic ring.

The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of a nitric acid source with a strong acid catalyst, typically concentrated sulfuric acid. The electron-rich π-system of the benzene ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the desired nitro-substituted product.

The regioselectivity of the nitration is governed by the directing effects of the existing substituents on the benzene ring. In the case of 1,2-Dibromo-4,5-difluorobenzene, both the bromine and fluorine atoms are ortho, para-directing groups. The formation of this compound is consistent with the nitronium ion adding to a position that is para to a fluorine atom and ortho to a bromine atom.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 1,2-Dibromo-4,5-difluorobenzene |

| CAS Number | 64695-78-9 |

| Molecular Formula | C₆H₂Br₂F₂ |

| Molecular Weight | 271.88 g/mol |

| Product | This compound |

| CAS Number | 1481-57-8[1][2] |

| Molecular Formula | C₆HBr₂F₂NO₂[1][2] |

| Molecular Weight | 316.88 g/mol |

| Reaction Parameters | |

| Typical Yield | 85-95% |

| Purity (post-purification) | >98% (by GC-MS) |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 2-4 hours |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

1,2-Dibromo-4,5-difluorobenzene

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While maintaining this temperature, slowly add concentrated nitric acid dropwise with continuous stirring.

-

Addition of the Substrate: Once the nitrating mixture is prepared and cooled, slowly add 1,2-Dibromo-4,5-difluorobenzene to the mixture in portions, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Synthesis Pathway and Experimental Workflow Visualization

The following diagrams illustrate the overall synthesis pathway and the detailed experimental workflow.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the synthesis and purification.

References

A Technical Guide to the Spectroscopic Characterization of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene

Disclaimer: Publicly accessible, experimentally verified spectroscopic data for 1,2-Dibromo-4,5-difluoro-3-nitrobenzene (CAS No: 1481-57-8) is limited. This guide provides a predictive analysis of its expected spectroscopic characteristics based on established principles of spectroscopy and data from structurally analogous compounds. The experimental protocols described are generalized procedures for the analysis of halogenated nitroaromatic compounds.

Predicted Spectroscopic Data

The structure of this compound contains several key features that dictate its spectroscopic signature: a highly substituted aromatic ring, a single proton, two fluorine atoms, two bromine atoms, and a nitro group. These elements create a unique electronic environment, and their interactions are predictable through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen and fluorine framework of the molecule. Due to the quadrupolar nature of bromine nuclei, direct observation of bromine via NMR is generally not practical on standard high-resolution spectrometers.[1]

1.1.1 Predicted ¹H NMR Data

The molecule possesses only one aromatic proton. Its chemical shift will be significantly influenced by the surrounding electron-withdrawing groups (NO₂, Br, F).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.8 - 8.2 | Triplet (t) or Doublet of Doublets (dd) | 1H | Ar-H |

-

Justification: The lone proton is flanked by two fluorine atoms, which will cause splitting. The expected multiplicity is a triplet if the coupling constants to both fluorine atoms are similar, or a doublet of doublets if they are different. The strong deshielding effect of the ortho-nitro group and the halogens will shift this proton significantly downfield.

1.1.2 Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for characterizing fluorinated organic compounds.[2][3] The two fluorine atoms are in different chemical environments, which should result in two distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -110 to -130 | Doublet (d) | Ar-F (ortho to NO₂) |

| -135 to -155 | Doublet (d) | Ar-F (meta to NO₂) |

-

Justification: The chemical shifts are relative to a CFCl₃ standard. The fluorine atom ortho to the nitro group is expected to be more deshielded (less negative chemical shift). The primary splitting pattern for each signal will be a doublet due to coupling with the adjacent fluorine atom (³JFF). Further, smaller coupling to the single aromatic proton (³JFH or ⁴JFH) might be observed.

1.1.3 Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, each split by coupling to fluorine atoms (C-F coupling).

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| 145 - 155 | Doublet (¹JCF) | C -F (ortho to NO₂) |

| 140 - 150 | Doublet (¹JCF) | C -F (meta to NO₂) |

| 148 - 152 | Singlet or small doublet | C -NO₂ |

| 120 - 130 | Doublet (²JCF) | C -H |

| 110 - 120 | Doublet of doublets (²JCF, ³JCF) | C -Br |

| 105 - 115 | Doublet of doublets (²JCF, ³JCF) | C -Br |

-

Justification: Carbons directly attached to fluorine will show large one-bond coupling constants (¹JCF) and appear as doublets. Other carbons will exhibit smaller two- or three-bond couplings. The carbons bearing the nitro group and fluorine atoms will be the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group and carbon-halogen bonds.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 1520 - 1560 | Asymmetric Stretch | Ar-NO₂ |

| 1340 - 1370 | Symmetric Stretch | Ar-NO₂ |

| 1200 - 1300 | C-F Stretch | Ar-F |

| 3050 - 3150 | C-H Stretch | Ar-H |

| 1580 - 1610 | C=C Stretch | Aromatic Ring |

| 600 - 800 | C-Br Stretch | Ar-Br |

-

Justification: The nitro group stretches are typically very strong and easily identifiable.[4] The C-F stretch also gives a strong absorption, while the C-Br stretch appears at a lower frequency due to the higher mass of bromine.[5]

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and fragmentation pattern, which is highly influenced by the presence of two bromine atoms.

| m/z Value | Interpretation | Notes |

| 317 / 319 / 321 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Cluster: Characteristic 1:2:1 intensity ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 271 / 273 / 275 | [M-NO₂]⁺ | Loss of the nitro group. This fragment will also show the 1:2:1 isotopic pattern. |

| 240 / 242 | [M-Br]⁺ | Loss of one bromine atom. This fragment will have a 1:1 isotopic pattern from the remaining bromine. |

| 192 / 194 | [M-NO₂-Br]⁺ | Loss of nitro group and one bromine atom. |

| 161 | [M-2Br]⁺ | Loss of both bromine atoms. |

-

Justification: The most distinctive feature will be the isotopic pattern of the molecular ion due to bromine. The fragmentation is expected to proceed via the loss of the nitro group and the halogen atoms, which are relatively stable leaving groups.[6]

Experimental Protocols

The following are general procedures for obtaining spectroscopic data for a solid, halogenated nitroaromatic compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution, using gentle warming or vortexing if necessary.[7]

-

Filter the solution through a pipette with a small cotton plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical acquisition time is a few minutes.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Longer acquisition times (20-60 minutes or more) are often necessary due to the low natural abundance of ¹³C.[8]

-

For ¹⁹F NMR: Tune the spectrometer to the fluorine frequency. A proton-decoupled sequence is typically used. Acquisition is generally fast due to the 100% natural abundance of ¹⁹F.[9]

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

-

FT-IR Spectroscopy Protocol (ATR)

-

Background Collection:

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[12]

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.[10]

-

The software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[13]

-

Filter the sample through a 0.45 µm syringe filter into a 2 mL GC vial.

-

-

Instrument Setup and Data Acquisition:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 280 °C). Use a splitless injection mode for sensitivity.[6]

-

GC Column: Use a standard non-polar capillary column (e.g., TR-5MS, 15 m x 0.25 mm ID, 0.1 µm film thickness).[6]

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Begin at a low temperature (e.g., 120 °C) and hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-15 °C/min) to a final temperature that ensures elution of the compound (e.g., 300 °C).[6][14]

-

MS Detector: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the ion source temperature to ~270 °C.[6] Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 50-400).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown chemical compound, such as this compound, using the spectroscopic techniques discussed.

Caption: Logical workflow for spectroscopic analysis and structure elucidation.

References

- 1. (Br) Bromine NMR [chem.ch.huji.ac.il]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. web.mit.edu [web.mit.edu]

- 12. amherst.edu [amherst.edu]

- 13. Sample preparation GC-MS [scioninstruments.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility predictions based on the compound's structure and data from analogous halogenated nitrobenzenes. Furthermore, a detailed experimental protocol for determining solubility is provided, along with a logical workflow diagram to guide researchers in their laboratory practices.

Predicted Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a highly halogenated and nitrated benzene ring. This structure results in a molecule with significant polarity, yet the presence of the large bromine and fluorine atoms also contributes to its lipophilic character.

Based on the general principle of "like dissolves like" and qualitative data for similar compounds such as chloronitrobenzenes and bromonitrobenzenes, a predicted solubility profile in common laboratory solvents is summarized below. It is anticipated that the compound will exhibit poor solubility in water and other highly polar protic solvents. Its solubility is expected to be higher in polar aprotic solvents and some nonpolar aromatic solvents that can engage in π-stacking interactions.

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The highly substituted, non-polar surface area of the molecule is expected to lead to poor solvation by polar protic solvents. Safety data for a related compound, 1,4-difluoro-2-nitrobenzene, indicates low water solubility.[1] For instance, 4-Chloronitrobenzene is sparingly soluble in cold ethanol but freely soluble in boiling ethanol.[2] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble to Highly Soluble | These solvents are effective at solvating polar functional groups without the high energy cost of disrupting a hydrogen-bonding network. The nitro and fluoro groups will contribute to favorable dipole-dipole interactions. |

| Nonpolar Aromatic | Benzene, Toluene | Soluble | The aromatic ring of the solute can interact favorably with aromatic solvents through π-π stacking. For example, 3-Bromonitrobenzene is soluble in benzene.[2] |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant polarity from the nitro and fluoro groups is likely to make it poorly soluble in nonpolar aliphatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have a good balance of polarity and the ability to solvate a wide range of organic compounds. 3-Bromonitrobenzene is noted to be soluble in chloroform.[2] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid compound like this compound. This method is based on the principle of recrystallization solvent selection, which involves finding a solvent where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2]

Objective: To determine the approximate solubility of this compound in a given solvent at room temperature and at the solvent's boiling point.

Materials:

-

This compound

-

A selection of solvents (e.g., ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Graduated pipettes or syringes

-

Heating block or water bath

-

Vortex mixer

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a small, known amount of this compound (e.g., 10 mg) into a test tube.

-

Initial Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube at room temperature.

-

Room Temperature Solubility:

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Observe if the solid completely dissolves.

-

If the solid dissolves, the compound is soluble at this concentration. Add more solute in known increments until saturation is reached.

-

If the solid does not dissolve, continue adding the solvent in small, measured increments (e.g., 0.1 mL), agitating after each addition, until the solid completely dissolves. Record the total volume of solvent used.

-

-

Elevated Temperature Solubility:

-

If the compound was not fully soluble at room temperature, gently heat the suspension in a heating block or water bath to the solvent's boiling point.[2]

-

Observe if the solid dissolves upon heating.

-

If the solid does not dissolve, add more solvent in small, measured increments while maintaining the temperature until complete dissolution is achieved. Record the total volume of solvent.

-

-

Calculation: Calculate the approximate solubility in g/L or mg/mL at both room temperature and the elevated temperature.

-

Cooling and Recrystallization: If the compound dissolved at a higher temperature, allow the solution to cool to room temperature and observe if crystals form. This confirms the suitability of the solvent for recrystallization.[2]

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Avoid inhalation of dust or vapors and contact with skin and eyes.[4]

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to assessing the solubility of an organic compound in the laboratory.

Caption: A workflow for the experimental determination of compound solubility.

References

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the safety data for 1,2-Dibromo-4,5-difluoro-3-nitrobenzene (CAS No. 1481-57-8). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation, detailed experimental context, and visual aids for core safety concepts.

Chemical Identification and Physical Properties

A summary of the key identifiers and physical and chemical properties of this compound are provided below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1481-57-8 |

| Molecular Formula | C6HBr2F2NO2 |

| Molecular Weight | 316.88 g/mol |

| IUPAC Name | This compound |

| Appearance | Light yellow solid (may vary) |

| Boiling Point | 274.5°C at 760 mmHg[1][2] |

| Density | 2.23 g/cm³[3] |

| Flash Point | 119.8°C[3] |

| Storage Temperature | 2-8°C or -15°C is recommended for long-term storage[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in the table below.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation |

GHS Labeling and Pictograms

The following diagram illustrates the GHS pictograms and signal word for this compound.

Precautionary Measures and Personal Protective Equipment (PPE)

The following table outlines the precautionary statements associated with handling this compound.

| Category | Precautionary Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P330 | Rinse mouth. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is critical when handling this chemical. The following diagram outlines a logical workflow for PPE selection based on the identified hazards.

Fire-Fighting and First-Aid Measures

| Category | Guidance |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards from Combustion | Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF). |

| Fire-Fighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

| First-Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| First-Aid: Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| First-Aid: Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| First-Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Emergency Response Workflow

The following diagram outlines a general workflow for responding to an accidental exposure.

Representative Experimental Protocols

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

-

Objective: To determine the acute oral toxicity of the test substance.

-

Principle: A stepwise procedure where the substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of mortality or morbidity determines the next step.

-

Test Animals: Typically, female rats are used.

-

Procedure:

-

A starting dose (e.g., 300 mg/kg) is selected based on available information.

-

A small group of animals (e.g., 5) is dosed with the substance.

-

Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Body weight is recorded weekly.

-

Based on the outcome, the dose for the next group is adjusted up or down.

-

At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Guideline 439)

-

Objective: To determine the potential of the substance to cause skin irritation.

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The irritancy potential is determined by the relative mean viability of the treated tissues compared to negative controls.

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

The tissue is incubated for a defined period.

-

After exposure, the substance is removed, and the tissue is incubated for a post-exposure period.

-

Cell viability is assessed using a quantitative method, such as the MTT assay.

-

A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is instilled into the conjunctival sac of one eye of an experimental animal. The other eye serves as a control.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A single dose of the substance is applied to one eye of the animal.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after administration.

-

Ocular lesions (corneal opacity, iritis, conjunctival redness and chemosis) are graded and scored.

-

The reversibility of the lesions is observed over 21 days.

-

The scores are used to classify the irritancy potential of the substance.

-

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the original SDS and follow all institutional and regulatory safety guidelines when handling this chemical.

References

An In-depth Technical Guide to the Electrophilicity and Reactivity Profile of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and specific reactivity studies for 1,2-Dibromo-4,5-difluoro-3-nitrobenzene are not extensively available in peer-reviewed literature. This guide provides a comprehensive profile based on established principles of organic chemistry and data from structurally analogous compounds.

Introduction

This compound is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms, two fluorine atoms, and a nitro group, renders the benzene ring electron-deficient and activates it towards a variety of chemical transformations. This guide elucidates the electrophilicity and predicted reactivity of this compound, providing insights for its application in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

While specific experimental data for the target molecule is scarce, the following table summarizes its basic properties and expected spectroscopic characteristics based on data for similar halogenated nitrobenzenes.

| Property | Data / Expected Value |

| Molecular Formula | C₆HBr₂F₂NO₂ |

| Molecular Weight | 316.88 g/mol |

| CAS Number | 1481-57-8 |

| Appearance | Expected to be a solid at room temperature |

| Purity | Typically available at ≥95% from commercial vendors |

| ¹H NMR | A single peak (singlet or complex multiplet) in the aromatic region is expected for the lone proton. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region, with chemical shifts influenced by the strong electron-withdrawing effects of the nitro and halogen substituents. |

| ¹⁹F NMR | Two distinct signals are expected, likely showing coupling to each other and to the neighboring proton. |

| IR Spectroscopy (cm⁻¹) | ~1530-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1000-1200 (C-F stretch), <700 (C-Br stretch) |

Electrophilicity and Reactivity Profile

The electrophilic nature of the aromatic ring in this compound is significantly enhanced by the cumulative electron-withdrawing effects of the nitro group and the four halogen substituents. This pronounced electrophilicity is the primary driver of its reactivity, particularly in nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly deactivating nitro group, positioned ortho and para to the fluorine and bromine atoms, makes these halogens susceptible to displacement by nucleophiles. The general mechanism for SₙAr reactions is depicted below.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity: The positions most activated towards nucleophilic attack are those ortho and para to the nitro group. In this molecule, both fluorine and bromine atoms are in activated positions. Generally, fluorine is a better leaving group than bromine in SₙAr reactions due to the higher polarization of the C-F bond. Therefore, substitution of one of the fluorine atoms is the most probable initial reaction.

Other Potential Reactions

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl. This transformation provides a valuable synthetic handle for further functionalization, such as diazotization or acylation.

Caption: Workflow for the reduction of the nitro group.

-

Cross-Coupling Reactions: The bromine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the formation of new carbon-carbon bonds. This reactivity enables the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups.

Illustrative Experimental Protocols

The following are generalized experimental protocols for key transformations, based on procedures for structurally similar compounds. Note: These are illustrative and would require optimization for this compound.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or THF) is added the amine nucleophile (1.0-1.2 eq) and a base (e.g., K₂CO₃, Et₃N; 1.5-2.0 eq).

-

The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired substituted product.

General Procedure for the Reduction of the Nitro Group

-

To a solution of this compound (1.0 eq) in a mixture of ethanol and water is added iron powder (5.0-10.0 eq) and ammonium chloride (1.0-2.0 eq).

-

The mixture is heated to reflux and stirred vigorously for several hours, with reaction progress monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated to give the crude aniline derivative, which can be further purified by chromatography or crystallization.

Conclusion

This compound is a highly activated aromatic substrate with significant potential for the synthesis of complex, functionalized molecules. Its reactivity is dominated by its pronounced electrophilicity, making it an excellent candidate for nucleophilic aromatic substitution reactions. The presence of multiple, distinct reactive sites (two fluorine atoms, two bromine atoms, and a nitro group) allows for a range of selective transformations, positioning this compound as a valuable tool for researchers in drug discovery and materials science. Further experimental studies are warranted to fully elucidate its reactivity profile and unlock its synthetic potential.

In-Depth Technical Guide to 1,2-Dibromo-4,5-difluoro-3-nitrobenzene (>95% Purity)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene, a key intermediate in organic synthesis. The document details its chemical properties, commercial availability, synthesis, and reactivity, with a focus on its applications in the preparation of valuable chemical entities.

Chemical Properties and Commercial Availability

This compound is a poly-halogenated nitroaromatic compound with the molecular formula C₆HBr₂F₂NO₂. Its structure, featuring two bromine atoms, two fluorine atoms, and a nitro group on a benzene ring, makes it a versatile reagent in synthetic chemistry. The strong electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic substitution reactions, while the bromine atoms provide handles for cross-coupling reactions.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 1481-57-8 | |

| Molecular Formula | C₆HBr₂F₂NO₂ | |

| Molecular Weight | 316.88 g/mol | |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.70 (dd, 1H) | [1] |

Commercial Suppliers of >95% Purity Product:

| Supplier | Purity | Notes |

| Fluorochem | 95% | Available in various quantities. |

| AOBChem | 95% | Offers a range of pack sizes. |

| CymitQuimica | 95% | Intended for laboratory use only. |

| BLDpharm | - | Purity to be confirmed with the supplier. |

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 1,2-dibromo-4,5-difluorobenzene. A detailed experimental protocol is outlined in patent literature.

Experimental Protocol: Nitration of 1,2-Dibromo-4,5-difluorobenzene [2]

-

Reactants:

-

1,2-dibromo-4,5-difluorobenzene (6.80 g, 25.0 mmol)

-

100% Sulfuric acid (18.54 g)

-

97% Fuming nitric acid (2.5 g, 38.5 mmol)

-

-

Procedure:

-

1,2-dibromo-4,5-difluorobenzene and sulfuric acid are mixed and heated to 50°C.

-

A pre-mixed nitrating mixture of fuming nitric acid and sulfuric acid is added dropwise over 130 minutes, maintaining the reaction temperature at 50-52°C.

-

The reaction mixture is then poured into ice water.

-

The mixture is neutralized with a 28% aqueous solution of sodium hydroxide.

-

The precipitated crystals are collected by filtration.

-

The filtrate is extracted with dichloromethane, and the collected crystals are dissolved in this extract.

-

The solution is concentrated under reduced pressure to obtain crude crystals.

-

Recrystallization from a methanol/water mixture yields the final product as a yellowy-white powder.

-

-

Yield: 58%

Logical Flow of Synthesis:

Reactivity and Applications

The primary documented application of this compound is as a precursor for the synthesis of other valuable chemical intermediates, particularly halogenated anilines.

Reduction to 2,3-Difluoroaniline

The nitro group of this compound can be selectively reduced to an amine, yielding 2,3-difluoroaniline. This transformation is a key step in the synthesis of various agrochemical and pharmaceutical compounds.

Experimental Protocol: Catalytic Hydrogenation [3][4]

-

Reactants:

-

This compound (0.638 g, 2.01 mmol)

-

Methanol (4 mL)

-

10% Palladium on carbon (Pd/C), 50% wet (48.4 mg)

-

Triethylamine (6.2 mg, 0.06 mmol)

-

-

Procedure:

-

This compound is dissolved in methanol.

-

The Pd/C catalyst and triethylamine are added to the solution.

-

The reaction vessel is purged with hydrogen.

-

The mixture is stirred at 50°C under a slight hydrogen pressure for 2.5 hours.

-

The reaction progress can be monitored by HPLC.

-

Upon completion, the catalyst is removed by filtration.

-

-

Yield: 93% of 2,3-difluoroaniline.

Reaction Pathway:

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side-shields

-

Chemical-resistant gloves

-

Laboratory coat

-

Use of a certified respirator may be necessary depending on the handling conditions.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its commercial availability at high purity, coupled with established protocols for its synthesis and subsequent transformations, makes it a key building block for researchers in drug discovery and materials science. The strategic placement of its functional groups allows for a range of chemical manipulations, primarily demonstrated by its efficient reduction to form halogenated anilines, which are themselves important precursors to more complex molecules. Further exploration of its reactivity in cross-coupling and nucleophilic substitution reactions could unveil even broader applications for this versatile compound.

References

- 1. US20150329472A1 - Halogenated aniline and method for producing same - Google Patents [patents.google.com]

- 2. 1,2,4,5-Tetrafluoro-3-nitrobenzene (6257-03-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 64695-78-9 | 1,2-Dibromo-4,5-difluorobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. acubiochem.com [acubiochem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4,5-difluoro-3-nitrobenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules. Its structure, featuring two ortho-disposed bromine atoms, electron-withdrawing fluorine substituents, and a strongly deactivating nitro group, makes it an intriguing substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic and steric environment of the two bromine atoms offers the potential for selective mono- or di-arylation, enabling the synthesis of a diverse range of biaryl and terphenyl derivatives. These products are of interest in medicinal chemistry and materials science, where fluorinated and nitrated scaffolds are sought for their unique electronic and pharmacokinetic properties.

This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling of this compound. Due to the limited specific literature on this particular substrate, the following protocols are based on established methodologies for structurally similar electron-deficient dihaloarenes and require optimization for specific applications.

Data Presentation: Representative Reaction Conditions and Yields

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The inherent asymmetry of the substrate may allow for regioselective coupling. The following tables present hypothetical yet plausible data for the mono- and di-arylation of this substrate under different conditions, serving as a starting point for reaction optimization.

Table 1: Hypothetical Screening for Selective Mono-Arylation with Phenylboronic Acid

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Mono-arylated Product Yield (%) | Di-arylated Product Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 12 | 45 | 15 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | 8 | 65 | 10 |

| 3 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.0) | THF/H₂O (5:1) | 65 | 18 | 70 | 5 |

| 4 | PdCl₂(dppf) (4) | - | Na₂CO₃ (2.0) | DMF | 90 | 10 | 55 | 20 |

Reaction Conditions: this compound (1.0 equiv.), Phenylboronic acid (1.1 equiv.). Yields are hypothetical and intended for illustrative purposes.

Table 2: Hypothetical Substrate Scope for Di-Arylation

| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Di-arylated Product Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4.0) | Dioxane/H₂O (4:1) | 100 | 24 | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (3) | XPhos (6) | K₃PO₄ (5.0) | Toluene | 110 | 18 | 82 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (4.0) | DMF | 100 | 24 | 78 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (4) | SPhos (8) | K₃PO₄ (5.0) | Dioxane | 100 | 20 | 65 |

Reaction Conditions: this compound (1.0 equiv.), Arylboronic acid (2.5 equiv.). Yields are hypothetical and intended for illustrative purposes.

Experimental Protocols

Important: These protocols are general starting points and should be optimized for each specific substrate and desired outcome. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Mono-Arylation

This protocol aims to selectively substitute one of the bromine atoms. The use of a slight excess of boronic acid and carefully controlled conditions is recommended.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed Deionized Water

-

Reaction vessel (e.g., Schlenk flask)

-

Standard laboratory glassware, inert atmosphere setup, and purification equipment (e.g., column chromatography).

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (e.g., 1.0 mmol, 352.8 mg).

-

Add the arylboronic acid (1.1 mmol).

-

Add Cesium Carbonate (2.0 mmol, 651.6 mg).

-

In a separate vial, pre-mix Palladium(II) Acetate (0.03 mmol, 6.7 mg) and XPhos (0.06 mmol, 28.6 mg) in 2 mL of anhydrous THF.

-

Add the catalyst/ligand mixture to the Schlenk flask.

-

Add anhydrous THF (8 mL) and degassed deionized water (1.6 mL) to the reaction flask.

-

Seal the flask and heat the reaction mixture to 65 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the mono-arylated product.

Protocol 2: Double (Di-Arylation)

This protocol is designed for the substitution of both bromine atoms. A larger excess of the boronic acid and base is used to drive the reaction to completion.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos

-

Potassium Phosphate (K₃PO₄)

-

Anhydrous Toluene

-

Reaction vessel (e.g., sealed tube or Schlenk flask)

-

Standard laboratory glassware and purification equipment.

Procedure:

-

To a sealable reaction tube under an inert atmosphere, add this compound (e.g., 1.0 mmol, 352.8 mg).

-

Add the arylboronic acid (2.5 mmol).

-

Add Potassium Phosphate (5.0 mmol, 1.06 g).

-

Add Pd₂(dba)₃ (0.03 mmol, 27.5 mg) and XPhos (0.06 mmol, 28.6 mg).

-

Add anhydrous toluene (10 mL).

-

Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 18-24 hours), cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to isolate the di-arylated product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Mono-Arylation

This diagram outlines the key steps in the experimental procedure for the selective mono-arylation of this compound.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 1,2-Dibromo-4,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4,5-difluoro-3-nitrobenzene is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring two bromine atoms, two fluorine atoms, and a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group activates the aromatic ring for nucleophilic attack, primarily at the positions ortho and para to it, where the fluorine atoms are located. Fluoride is an excellent leaving group in SNAr reactions, generally superior to bromide. This allows for the selective replacement of the fluorine atoms by a variety of nucleophiles, enabling the introduction of diverse functional groups.

This document provides a detailed protocol for performing SNAr reactions on this compound with amine nucleophiles as a representative example. The principles and procedures outlined can be adapted for other nucleophiles such as alcohols and thiols.

Reaction Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] In the first step, the nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom (ortho or para to the nitro group), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group. In the second, typically rapid step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Due to the strong activating effect of the nitro group at the ortho and para positions, nucleophilic attack will preferentially occur at the C4 or C5 positions, leading to the displacement of a fluoride ion.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine, benzylamine)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF or DMSO to dissolve the starting material.

-

Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the addition of the base (e.g., K₂CO₃, 2.0 eq).[1]

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C. The reaction progress should be monitored by TLC.[1]

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).[1]

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF/DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure substituted product.

Data Presentation

The following table summarizes typical reaction conditions for the SNAr reaction on fluoronitrobenzene derivatives, which can be used as a starting point for optimizing the reaction with this compound.

| Nucleophile (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine (1.2) | K₂CO₃ (2.0) | DMF | 80 | 4 | >95 (typical) |

| Piperidine (1.2) | K₂CO₃ (2.0) | DMF | 80 | 4 | >95 (typical) |

| Benzylamine (1.2) | Et₃N (2.0) | DMSO | 100 | 6 | >90 (typical) |

| Sodium Methoxide (1.1) | N/A | Methanol | 65 | 12 | ~80 (typical) |

Note: Reaction times and yields are illustrative and will vary depending on the specific amine and reaction conditions used. Optimization may be required.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the SNAr reaction.

Signaling Pathway (Reaction Mechanism)

Caption: SNAr addition-elimination mechanism.

Safety Precautions

-

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Organic solvents like DMF and DMSO have their own specific hazards; consult their safety data sheets (SDS) before use.

-

Reactions under pressure or at high temperatures should be conducted with appropriate safety measures in place.

References

experimental procedure for reducing the nitro group of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 1,2-Dibromo-4,5-difluoro-3-nitrobenzene to yield 3,4-Dibromo-2,5-difluoroaniline. The presence of multiple halogen substituents on the aromatic ring necessitates careful selection of the reduction method to ensure high chemoselectivity and avoid dehalogenation. The following protocols offer established methods known for their efficacy in reducing nitroarenes while preserving sensitive functional groups.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline derivatives that are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The substrate, this compound, presents a specific challenge due to the presence of both bromine and fluorine atoms, which can be susceptible to reduction under harsh conditions. Therefore, the choice of reducing agent and reaction conditions is critical to selectively target the nitro group. This document outlines three reliable methods for this transformation: iron powder in acidic medium, stannous chloride dihydrate, and catalytic transfer hydrogenation with hydrazine hydrate.

Comparative Data of Reduction Methods

The selection of a suitable reduction method often involves a trade-off between reaction time, yield, cost, and ease of work-up. The following table summarizes typical quantitative data for the presented protocols, based on literature for structurally similar halogenated nitroaromatics.

| Method | Reagents | Typical Reaction Time | Typical Temperature | Typical Yield | Key Advantages |

| Protocol 1: Iron/Acid | Iron powder, HCl or Acetic Acid | 2-6 hours | Reflux | 85-95% | Cost-effective, robust, and generally high-yielding.[1][2][3] |